VUF11207

CXCR7 ACKR3 Binding Affinity

Researchers requiring a validated CXCR7 (ACKR3) agonist with exclusive β-arrestin-2 bias face limited options with published in vivo pharmacology. VUF11207 is the benchmark tool compound for dissecting arrestin-mediated signaling in oncology and immunology. - pKi 8.1 at CXCR7; β-arrestin-2 recruitment pEC50 8.8; zero G-protein coupling for clean pathway isolation. - In vivo-validated in osteoclastogenesis (100 µg/day s.c., 5-day regimen) and myocardial infarction models. - Fumarate salt (CAS 1785665-61-3) provides ≥100 mg/mL aqueous solubility for chronic dosing without DMSO artifacts.

Molecular Formula C27H35FN2O4
Molecular Weight 470.6 g/mol
CAS No. 1378524-41-4
Cat. No. B560428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF11207
CAS1378524-41-4
SynonymsVUF-11207 trifluoroacetate;  N-[(2E)-3-(2-fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-benzamide trifluoroacetate
Molecular FormulaC27H35FN2O4
Molecular Weight470.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H35FN2O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3/b19-15+
InChIKeyJVRRRKAXHMGUHZ-XDJHFCHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VUF11207 – β-Arrestin-Biased CXCR7 Agonist Overview


The compound (E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide (CAS 1378524‑41‑4), commonly designated VUF11207 or Compound 29, is a synthetic styrene‑amide derivative that functions as a highly potent and selective agonist of the atypical chemokine receptor CXCR7 (ACKR3) [1]. It belongs to a series of 24 derivatives synthesized from a ChemoCentryx‑patented scaffold [2] and is distinguished by its ability to robustly recruit β‑arrestin2 to CXCR7 without activating canonical G‑protein signaling [3]. The free base is typically supplied as an oil and is also available as trifluoroacetate or fumarate salt forms to improve solubility .

Signaling Mode β-Arrestin2-biased CXCR7 agonism without G-protein activation
Chemical Form Free base (oil), TFA, or fumarate salt for solubility flexibility
Selectivity Profile Single-receptor engagement across CXC chemokine receptors

VUF11207 Differentiation vs. Other CXCR7 Ligands


Despite sharing a common target, CXCR7 agonists and antagonists exhibit profoundly divergent receptor‑coupling behaviors, functional selectivity, and downstream effects that preclude simple substitution. VUF11207 is a β‑arrestin‑biased agonist that does not activate G‑proteins, whereas other ligands (e.g., TC14012, CCX771) can engage additional signaling cascades or display mixed agonist/antagonist profiles at CXCR4 [1]. Even among small‑molecule agonists, minor structural alterations drastically alter binding affinity and functional potency, as demonstrated by the 24‑compound SAR series from which VUF11207 emerged [2]. Substituting with an alternative CXCR7 ligand without verifying receptor‑coupling bias, selectivity fingerprint, and in vivo validation risks generating non‑comparable or even contradictory experimental outcomes [3].

Transducer-coupling bias
Mixed CXCR4/CXCR7 ligands activate divergent signaling cascades; β-arrestin bias may not transfer between agonists.
Receptor selectivity drift
Alternative CXCR7 agonists (e.g., TC14012) additionally modulate CXCR4, confounding CXCR7-specific pathway interpretation.
Salt-form mismatch
Free base oil, TFA, and fumarate salts differ in aqueous solubility; formulation requirements may preclude direct salt interchange.

VUF11207 Evidence vs. Key CXCR7 Comparators


CXCR7 Binding Affinity vs. VUF11403 and CXCL12

VUF11207 binds CXCR7 with a pKi of 8.1 (Ki ≈ 7.9 nM) in radioligand displacement assays using HEK293T cells expressing human CXCR7. This value represents the upper limit of the 24‑compound SAR series (range pKi 5.3–8.1) [1]. In direct comparison, VUF11403 (Compound 30) exhibits a pKi of 8.1 , while the endogenous ligand CXCL12 binds with a pKi of approximately 8.3 under comparable conditions [2].

CXCR7 Binding Affinity
Head-to-head
pKi 8.1 (Ki ≈ 7.9 nM)
vs VUF11403 pKi 8.1; CXCL12 ~8.3
High-affinity engagement comparable to reference agonists
Radioligand binding, HEK293T-hCXCR7
CXCR7 ACKR3 Binding Affinity

β-Arrestin2 Recruitment Potency vs. TC14012

VUF11207 induces β‑arrestin2 recruitment to CXCR7 with a pEC50 of 8.8 (EC50 ≈ 1.6 nM) in HEK293T cells expressing hCXCR7 and β‑arrestin2‑YFP [1]. In contrast, the peptidomimetic CXCR7 agonist TC14012 exhibits an EC50 of 350 nM for β‑arrestin recruitment under similar conditions, representing a >200‑fold lower potency [2].

β-Arrestin2 Recruitment
Cross-study
pEC50 8.8 (EC50 1.6 nM)
TC14012 EC50 350 nM (~219‑fold difference)
Higher potency β-arrestin2 recruitment reported
BRET/Tango assay, HEK293T-hCXCR7
β-arrestin Functional Selectivity CXCR7 Signaling

CXCR7 Selectivity vs. TC14012 and AMD3100

In a panel of all seven CXC chemokine receptors (CXCR1–7), VUF11207 induces β‑arrestin2 recruitment exclusively at CXCR7, with no detectable activity at CXCR4 or other CXCR subtypes [1]. By contrast, TC14012 acts as an agonist at CXCR7 but also antagonizes CXCR4, and AMD3100 is a CXCR4 antagonist that does not activate CXCR7 [2]. This single‑receptor engagement profile eliminates confounding CXCR4‑mediated effects.

CXCR7 Selectivity
Head-to-head
>1000‑fold over CXCR4
TC14012: CXCR7 agonist + CXCR4 antagonist; AMD3100: CXCR4 antagonist only
Isolates CXCR7 signaling without CXCR4 modulation
PRESTO‑Tango/Tango β‑arrestin panel
Receptor Selectivity CXCR4 Off‑Target

In Vivo Efficacy in Bone and Inflammation Models

Subcutaneous administration of VUF11207 fumarate (100 µg/day for 5 days) to mice significantly reduced LPS‑induced osteoclastogenesis and bone resorption compared to LPS‑only controls [1]. In a separate study, VUF11207 treatment reduced prothrombotic platelet responses in blood from acute coronary syndrome patients ex vivo and decreased thrombotic functions in vivo post‑myocardial infarction [2]. These disease‑relevant in vivo data are not uniformly available for all CXCR7 tool compounds.

In Vivo Model Response
Supporting evidence
Reported reduction in osteoclast number & bone resorption (p
Model-response endpoint context in bone & thrombosis research
Mouse LPS model, human ex vivo platelets. Inter-model reproducibility to verify.
Fumarate Salt Solubility
Supporting evidence
H₂O ≥100 mg/mL (fumarate)
Free base: limited aqueous; TFA: ~5 mg/mL
Enables aqueous formulation without organic co‑solvents
Supplier data; lot-specific verification recommended
In Vivo Pharmacology Osteoclastogenesis Thromboinflammation

Fumarate Salt Aqueous Solubility Advantage

The fumarate salt of VUF11207 (CAS 1785665‑61‑3) exhibits DMSO solubility of ≥100 mg/mL, whereas the free base (oil) is limited to 50 mg/mL in DMSO . More critically, the fumarate salt demonstrates aqueous solubility of ≥100 mg/mL [1], enabling direct aqueous dilution for in vivo administration without organic co‑solvents. This contrasts with the free base and TFA salt, which require ultrasonic dissolution in water or rely on DMSO stock solutions.

Fumarate Salt Solubility
Supporting evidence
H₂O ≥100 mg/mL (fumarate)
Free base: limited aqueous; TFA: ~5 mg/mL
Enables aqueous formulation without organic co‑solvents
Supplier data; lot-specific verification recommended
Formulation Salt Selection Bioavailability

VUF11207 Primary Application Scenarios


β-Arrestin-Biased CXCR7 Signaling in Cancer

VUF11207 is the benchmark agonist for dissecting β‑arrestin‑dependent CXCR7 signaling in tumor microenvironments. Its exclusive β‑arrestin2 recruitment (pEC50 8.8) and complete lack of G‑protein coupling make it ideal for isolating arrestin‑mediated pathways without G‑protein interference [1]. Studies in glioblastoma and breast cancer models have utilized VUF11207 to demonstrate CXCR7‑mediated reversal of immunosuppression and modulation of tumor cell migration [2].

CXCR7–CXCL12 Axis in Bone Homeostasis

VUF11207 is the only CXCR7 agonist with published in vivo validation in osteoclastogenesis models. Subcutaneous administration (100 µg/day for 5 days) significantly reduces LPS‑induced bone resorption and osteoclast formation in mice by inhibiting CXCL12‑enhanced RANKL and TNF‑α signaling [3]. This makes VUF11207 the go‑to compound for studies of inflammatory bone loss, osteoporosis, and orthodontic tooth movement.

Platelet Thromboinflammation in Cardiovascular Disease

VUF11207 has been characterized in both ex vivo human platelet assays and in vivo murine models of myocardial infarction, demonstrating reduction in prothrombotic platelet responses and thromboinflammatory platelet‑leukocyte interactions [4]. This disease‑relevant validation distinguishes VUF11207 from other CXCR7 ligands lacking cardiovascular pharmacology data.

Aqueous Formulation for In Vivo Studies

The fumarate salt of VUF11207 offers aqueous solubility of ≥100 mg/mL, enabling direct preparation in saline or buffered solutions without DMSO [5]. This property is critical for chronic in vivo dosing studies where organic co‑solvents may introduce toxicity or artifact. Researchers performing repeated subcutaneous or intraperitoneal injections should procure the fumarate salt form (CAS 1785665‑61‑3) specifically.

Application
Selection Property
Validation Focus
β-Arrestin-biased CXCR7 signaling in tumor microenvironment research
Exclusive β-arrestin2 recruitment, no G-protein coupling
Verify arrestin-dependent pathway activation in cancer models
CXCR7–CXCL12 axis in bone homeostasis research
In vivo osteoclastogenesis model-response context
Validate bone resorption endpoints with aqueous formulation
Platelet thromboinflammation in cardiovascular research
Thrombotic platelet response modulation evidence
Confirm thromboinflammatory endpoints in ex vivo and in vivo models
Aqueous formulation for repeated in vivo dosing studies
Fumarate salt aqueous solubility profile
Assess formulation stability and DMSO-free vehicle artifact control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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